N-(4,5,6-trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine
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Overview
Description
N-(4,5,6-trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a pyrimidine ring substituted with three methyl groups at positions 4, 5, and 6, and a benzoxazole moiety attached to the 2-amino position. The combination of these heterocyclic structures imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6-trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine typically involves the condensation of 4,5,6-trimethylpyrimidine-2-amine with 2-aminobenzoxazole. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. For instance, the reaction may be conducted in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid, at a temperature range of 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,5,6-trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-(4,5,6-trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N-(4,5,6-trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The pyrimidine and benzoxazole moieties can interact with proteins or nucleic acids, affecting cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4,5,6-trimethylpyrimidin-2-yl)thiourea: Similar structure but with a thiourea group instead of benzoxazole.
4,5,6-trimethyl-2-phenylpyrido[2,3-d]pyrimidin-7-one: Contains a pyrido[2,3-d]pyrimidine core with different substituents.
Uniqueness
N-(4,5,6-trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine is unique due to the combination of pyrimidine and benzoxazole rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H14N4O |
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Molecular Weight |
254.29 g/mol |
IUPAC Name |
N-(4,5,6-trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C14H14N4O/c1-8-9(2)15-13(16-10(8)3)18-14-17-11-6-4-5-7-12(11)19-14/h4-7H,1-3H3,(H,15,16,17,18) |
InChI Key |
LWSRUOGLFHYIAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1C)NC2=NC3=CC=CC=C3O2)C |
solubility |
15.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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